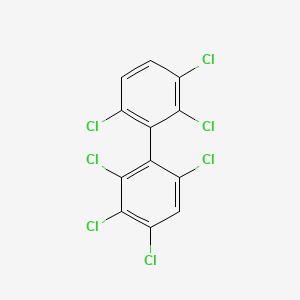

2,2',3,3',4,6,6'-Heptachlorobiphenyl

Vue d'ensemble

Description

2,2’,3,3’,4,6,6’-Heptachlorobiphenyl is a polychlorinated biphenyl (PCB) compound, characterized by the presence of seven chlorine atoms attached to a biphenyl structure. This compound is part of a larger group of synthetic organic chemicals known for their environmental persistence and potential health hazards .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,3,3’,4,6,6’-Heptachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The process requires the use of chlorine gas and a catalyst, often ferric chloride, to facilitate the substitution of hydrogen atoms with chlorine atoms on the biphenyl rings .

Industrial Production Methods: Industrial production of polychlorinated biphenyls, including 2,2’,3,3’,4,6,6’-Heptachlorobiphenyl, was historically conducted through batch processes in large reactors. The reaction conditions were carefully monitored to achieve the desired degree of chlorination, resulting in a mixture of PCB congeners .

Analyse Des Réactions Chimiques

Types of Reactions: 2,2’,3,3’,4,6,6’-Heptachlorobiphenyl undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of chlorinated biphenylols and other oxidized derivatives.

Reduction: Reduction reactions can remove chlorine atoms, resulting in less chlorinated biphenyls.

Substitution: Halogen exchange reactions can replace chlorine atoms with other halogens or functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Halogen exchange can be facilitated by reagents like sodium iodide in acetone.

Major Products: The major products formed from these reactions include various chlorinated biphenylols, less chlorinated biphenyls, and biphenyl derivatives with different functional groups .

Applications De Recherche Scientifique

Metabolism and Toxicity Research

Research into the metabolism of PCB-187 has revealed significant insights into its toxicological profile. Studies indicate that PCB-187 undergoes metabolic transformations primarily through cytochrome P450 enzymes (CYPs). For instance, a study demonstrated that PCB-187 is metabolized to several hydroxylated metabolites, including 4-OH-CB187 and 4'-OH-CB178. These metabolites can exhibit different biological activities compared to their parent compound, influencing toxicity and bioaccumulation in living organisms .

Table 1: Metabolites of PCB-187 and Their Biological Activities

| Metabolite | Biological Activity |

|---|---|

| 4-OH-CB187 | Moderate estrogenic activity |

| 4'-OH-CB178 | Higher retention in animal tissues |

| 4'-OH-CB151 | Minimal presence in serum |

Environmental Impact Studies

PCB-187 has been extensively studied for its environmental persistence and bioaccumulation in ecosystems. Research has shown that PCBs can accumulate in the fatty tissues of animals, leading to higher concentrations in organisms higher up the food chain. This biomagnification poses risks not only to wildlife but also to human populations consuming contaminated fish or wildlife .

Case Study: Biomagnification in Aquatic Ecosystems

A comprehensive study assessed the levels of PCBs in fish populations within contaminated water bodies. The findings indicated that PCB-187 concentrations were significantly higher in predatory fish compared to their prey. This highlights the compound's role in ecological toxicity and the necessity for monitoring PCB levels in aquatic environments .

Human Health Implications

PCB-187's association with adverse health effects has been a focal point of epidemiological studies. High serum levels of PCBs have been linked to various health issues, including endocrine disruption and neurological impairments. A notable study found correlations between elevated PCB levels and hearing impairment among adults, suggesting a broader impact on sensory functions due to chronic exposure .

Table 2: Health Effects Associated with PCB Exposure

| Health Effect | Evidence Level |

|---|---|

| Endocrine disruption | Strong |

| Hearing impairment | Moderate |

| Neurological deficits | Emerging evidence |

Regulatory and Remediation Efforts

Due to their toxicity and environmental persistence, PCBs, including PCB-187, have been subject to regulatory scrutiny. Various international agreements aim to phase out the use of PCBs and remediate contaminated sites. Research continues into effective remediation techniques such as bioremediation and chemical degradation methods to mitigate the impact of these compounds on human health and the environment .

Mécanisme D'action

The mechanism of action of 2,2’,3,3’,4,6,6’-Heptachlorobiphenyl involves its interaction with cellular receptors and enzymes. It can activate the aryl hydrocarbon receptor (AhR), leading to the induction of phase I and phase II xenobiotic metabolizing enzymes, such as cytochrome P450 enzymes. These enzymes play a crucial role in the biotransformation and detoxification of xenobiotics .

Comparaison Avec Des Composés Similaires

- 2,2’,3,3’,4,4’,5-Heptachlorobiphenyl

- 2,2’,3,3’,4,4’,6-Heptachlorobiphenyl

- 2,2’,3,3’,4,5’,6-Heptachlorobiphenyl

- 2,2’,3,3’,4,4’-Hexachlorobiphenyl

Comparison: 2,2’,3,3’,4,6,6’-Heptachlorobiphenyl is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity, environmental persistence, and biological effects. Compared to other heptachlorobiphenyls, it may exhibit different toxicological profiles and environmental behaviors .

Activité Biologique

2,2',3,3',4,6,6'-Heptachlorobiphenyl is a member of the polychlorinated biphenyl (PCB) family, characterized by its seven chlorine atoms attached to a biphenyl structure. PCBs were widely used in industrial applications due to their chemical stability and resistance to degradation. However, their environmental persistence and potential health risks have led to a ban on their production and use in many countries.

The biological activity of this compound is primarily associated with its role as an endocrine disruptor . This compound interacts with various biological systems through multiple mechanisms:

- Circadian Rhythm Disruption : It targets the circadian clock by inhibiting the expression of the core circadian component PER1. This disruption can lead to sleep disorders and metabolic issues.

- Xenobiotic Metabolism : The compound activates the expression of phase I and II xenobiotic metabolizing enzymes, such as CYP1A1. This activation suggests a potential role in altering drug metabolism and detoxification pathways.

Pharmacokinetics

This compound exhibits high lipophilicity, leading to significant bioaccumulation in fatty tissues. Its resistance to metabolic degradation allows it to persist in biological systems for extended periods, raising concerns about chronic exposure and long-term health effects.

Cellular Effects

The cellular effects of this compound are extensive:

- Gene Expression Alteration : It influences gene expression related to metabolic processes and cellular signaling pathways.

- Cell Signaling Pathways : The compound can impact various signaling pathways that regulate cell growth and differentiation.

Environmental Impact Studies

Several studies have investigated the environmental persistence and bioaccumulation of this compound in aquatic ecosystems. For instance:

- Fish Tissue Analysis : Research conducted on fish samples from contaminated sites revealed significant concentrations of PCBs. The target mean PCB concentration in whole fish was set at 0.9 mg/kg to protect ecological receptors .

Health Risk Assessments

Health risk assessments have highlighted the potential for this compound to disrupt endocrine function:

- Endocrine Disruption Studies : Laboratory studies demonstrated that exposure to this PCB congener resulted in altered hormone levels in test subjects, indicating its potential as an endocrine disruptor affecting reproductive health.

Comparative Analysis with Similar Compounds

| Compound Name | Chlorine Atoms | Biological Activity |

|---|---|---|

| 2,2',3,3',4,5',6'-Heptachlorobiphenyl | 7 | Similar endocrine disruption mechanisms |

| 2,2',3,3',4,4',6-Heptachlorobiphenyl | 7 | Comparable effects on circadian rhythms |

| 2,2',3,4',5,5',6-Heptachlorobiphenyl | 7 | Distinct reactivity but similar toxicity |

The differences in chlorine atom positioning among these compounds influence their stability and biological activity.

Propriétés

IUPAC Name |

1,2,3,5-tetrachloro-4-(2,3,6-trichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Cl7/c13-4-1-2-5(14)10(17)8(4)9-6(15)3-7(16)11(18)12(9)19/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGMYRFJAJNYBRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)C2=C(C(=C(C=C2Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Cl7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7074161 | |

| Record name | 2,2',3,3',4,6,6'-Heptachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52663-65-7 | |

| Record name | 2,2',3,3',4,6,6'-Heptachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052663657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,3',4,6,6'-Heptachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,3',4,6,6'-HEPTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3V6Y9402K1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.